(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: is a complex organic compound featuring a benzimidazole moiety, a nitrobenzyl ether group, and a phenylprop-2-enenitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes:
Formation of Benzimidazole Core: Starting from o-phenylenediamine and formic acid, the benzimidazole core is synthesized through a cyclization reaction.
Introduction of Nitrobenzyl Ether Group: The nitrobenzyl ether group is introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable base.
Formation of Phenylprop-2-enenitrile: The final step involves the Knoevenagel condensation of the benzimidazole derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine, followed by dehydration to form the prop-2-enenitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenylprop-2-enenitrile moieties.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to interact with bacterial DNA.
Cancer Research: The compound’s ability to inhibit certain enzymes makes it a candidate for anticancer drug development.
Industry
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound intercalates into bacterial DNA, disrupting replication and transcription processes. In cancer research, it may inhibit enzymes such as topoisomerases, preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitrobenzyl ether group, resulting in different chemical properties and biological activities.
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-methoxybenzyl)oxy]phenyl}prop-2-enenitrile:
Uniqueness
The presence of the nitrobenzyl ether group in (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or catalytic sites.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c24-14-18(23-25-21-6-1-2-7-22(21)26-23)12-17-4-3-5-20(13-17)30-15-16-8-10-19(11-9-16)27(28)29/h1-13H,15H2,(H,25,26)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANFGIQBIXIETQ-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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